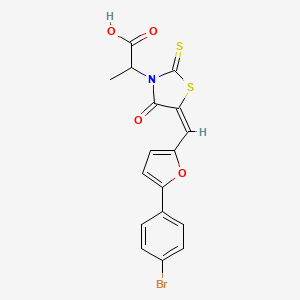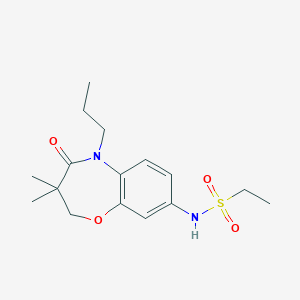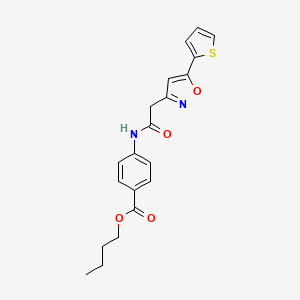![molecular formula C18H21NO2S2 B2785067 4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane CAS No. 1795431-18-3](/img/structure/B2785067.png)
4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane is a useful research compound. Its molecular formula is C18H21NO2S2 and its molecular weight is 347.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of (2-(Ethylthio)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is Protein Tyrosine Kinases (PTKs) . PTKs are enzymes that catalyze the transfer of a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell growth, differentiation, and signal transduction pathways .
Mode of Action
This compound interacts with its target, the PTKs, by inhibiting their activity . This results in a decrease in the phosphorylation of proteins, thereby altering the signal transduction pathways within the cell .
Biochemical Pathways
The inhibition of PTKs affects various biochemical pathways. One of the key pathways influenced is the signal transduction pathway that regulates cellular functions such as proliferation, growth, differentiation, and death . By inhibiting PTKs, this compound can disrupt these pathways, potentially leading to the inhibition of inappropriate mitogenic signaling seen in various tumor types .
Result of Action
The result of the action of this compound is the inhibition of PTKs, leading to a disruption in the signal transduction pathways within the cell . This can lead to a decrease in inappropriate mitogenic signaling, which is often seen in various tumor types . Therefore, this compound may have potential therapeutic applications in the treatment of certain types of cancer .
Biochemische Analyse
Biochemical Properties
It is known that furan-2-yl (phenyl)methanone derivatives have been synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity . This suggests that (2-(Ethylthio)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone may interact with enzymes such as protein tyrosine kinases .
Cellular Effects
Related furan-2-yl (phenyl)methanone derivatives have shown promising in vitro protein tyrosine kinase inhibitory activity , suggesting potential impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related furan-2-yl (phenyl)methanone derivatives have been found to inhibit protein tyrosine kinases , which could suggest potential binding interactions with these enzymes, leading to changes in gene expression.
Eigenschaften
IUPAC Name |
(2-ethylsulfanylphenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-2-22-16-8-4-3-6-14(16)18(20)19-10-9-17(23-13-11-19)15-7-5-12-21-15/h3-8,12,17H,2,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKQTLKQHXCJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2784985.png)




![3-Ethenylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2784995.png)


![(2E)-1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(furan-3-yl)prop-2-en-1-one](/img/structure/B2785000.png)
![6-((4-bromobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2785002.png)

![2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2785004.png)


